![molecular formula C22H20N4O3S2 B2440883 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide CAS No. 1094841-44-7](/img/structure/B2440883.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide
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Description
The compound contains a benzothiadiazole moiety, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It also contains a sulfonyl group, an amino group, and phenyl groups. These functional groups could potentially influence the compound’s reactivity and interactions.
Scientific Research Applications
Glutaminase Inhibition and Antitumor Activities
One of the prominent applications of benzothiadiazole derivatives is their role in glutaminase inhibition. Glutaminase plays a crucial role in cancer cell proliferation by providing an essential amino acid, glutamine, for cancerous cells. Inhibitors like BPTES analogs have shown significant potential in attenuating the growth of human lymphoma cells in vitro and in vivo models. This suggests that similar structures could be explored for their antitumor efficacy, providing a basis for the development of novel cancer therapies (Shukla et al., 2012).
Antimicrobial Studies
Another area of interest is the antimicrobial properties of benzothiadiazole derivatives. Compounds synthesized from benzothiazole and pyridine derivatives have been examined for their antibacterial and antifungal activities. These studies offer insights into the potential of benzothiadiazole compounds as antimicrobial agents, which could lead to the development of new antibiotics or antifungal medications (Patel & Agravat, 2007).
Selective Receptor Antagonism
Benzothiadiazole derivatives have also been identified as selective antagonists for specific receptors, such as the cholecystokinin-2 receptor (CCK-2R). This specificity is crucial for the development of targeted therapies that can minimize side effects and enhance therapeutic efficacy for conditions like anxiety, panic disorders, and gastrointestinal diseases (Allison et al., 2006).
Coordination Chemistry and Crystal Engineering
Benzothiadiazole derivatives are also significant in the field of coordination chemistry and crystal engineering. Their ability to form complexes with metals and other organic compounds can be leveraged in the design of new materials with unique optical, electrical, or catalytic properties. This has implications for the development of sensors, semiconductors, and other advanced materials (Bashirov et al., 2014).
properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(3-ethylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-2-15-8-6-11-17(14-15)23-22(27)20(16-9-4-3-5-10-16)26-31(28,29)19-13-7-12-18-21(19)25-30-24-18/h3-14,20,26H,2H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRQQAJGLULRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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